Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate
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Overview
Description
Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate is a chemical compound with the molecular formula C7H10F3NO2Li It is a lithium salt of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid
Scientific Research Applications
Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that the compound has been used as an electrolyte solvent for lithium-ion batteries . In this context, it’s involved in the Li-ion insertion reaction into the negative graphite electrode .
Biochemical Pathways
In the context of lithium-ion batteries, it’s involved in the electrochemical reactions associated with the charging and discharging of the battery .
Result of Action
In the context of lithium-ion batteries, it’s known to affect the performance of the battery, particularly in terms of the li-ion insertion reaction into the negative graphite electrode .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate typically involves the reaction of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simple lithium salt used in various chemical reactions.
2,2,2-Trifluoroethyl acetate: A fluorinated compound with applications in organic synthesis.
Azetidine derivatives: Compounds containing the azetidine ring, studied for their biological activities.
Uniqueness
Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate is unique due to the presence of both lithium and trifluoroethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.Li/c8-7(9,10)4-11-2-5(3-11)1-6(12)13;/h5H,1-4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEKFDCCDDHHIM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CN1CC(F)(F)F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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